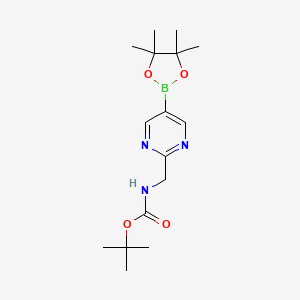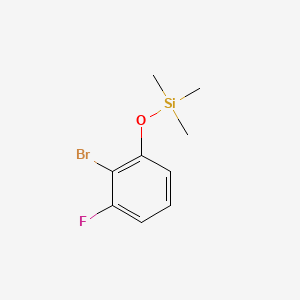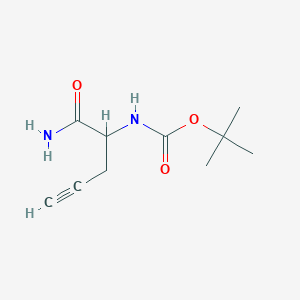
tert-butyl N-(1-carbamoylbut-3-yn-1-yl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
tert-Butyl N-(1-carbamoylbut-3-yn-1-yl)carbamate: is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound is known for its unique structure, which includes a tert-butyl group and a carbamoylbut-3-yn-1-yl moiety.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-(1-carbamoylbut-3-yn-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate alkyne derivative under specific conditions. One common method involves the use of palladium-catalyzed cross-coupling reactions. For instance, tert-butyl carbamate can be reacted with various aryl halides in the presence of cesium carbonate as a base and 1,4-dioxane as a solvent .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for yield and purity, ensuring that the compound meets industrial standards for various applications.
化学反応の分析
Types of Reactions: tert-Butyl N-(1-carbamoylbut-3-yn-1-yl)carbamate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halides and nucleophiles under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized carbamate derivatives, while reduction can produce reduced carbamate compounds.
科学的研究の応用
Chemistry: In chemistry, tert-butyl N-(1-carbamoylbut-3-yn-1-yl)carbamate is used as a building block for the synthesis of more complex molecules. It is particularly useful in the synthesis of N-Boc-protected anilines and tetrasubstituted pyrroles .
Biology: The compound has applications in biological research, where it is used to study enzyme interactions and protein modifications. Its unique structure allows it to interact with various biological molecules, making it a valuable tool in biochemical studies.
Medicine: In medicine, this compound is explored for its potential therapeutic properties. It is investigated for its role in drug development and as a potential pharmacological agent.
Industry: Industrially, the compound is used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various industrial processes.
作用機序
The mechanism of action of tert-butyl N-(1-carbamoylbut-3-yn-1-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, depending on its structure and the functional groups present. It may also interact with cellular receptors, influencing various biochemical pathways .
類似化合物との比較
tert-Butyl carbamate: A simpler carbamate with similar reactivity but lacking the carbamoylbut-3-yn-1-yl moiety.
tert-Butyl N-(1-carbamoyl-3-methylbutyl)carbamate: A structurally similar compound with a different alkyl chain.
tert-Butyl carbanilate: Another carbamate derivative with a phenyl group instead of the carbamoylbut-3-yn-1-yl moiety.
Uniqueness: tert-Butyl N-(1-carbamoylbut-3-yn-1-yl)carbamate is unique due to its specific structure, which includes both a tert-butyl group and a carbamoylbut-3-yn-1-yl moiety. This combination imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.
特性
分子式 |
C10H16N2O3 |
|---|---|
分子量 |
212.25 g/mol |
IUPAC名 |
tert-butyl N-(1-amino-1-oxopent-4-yn-2-yl)carbamate |
InChI |
InChI=1S/C10H16N2O3/c1-5-6-7(8(11)13)12-9(14)15-10(2,3)4/h1,7H,6H2,2-4H3,(H2,11,13)(H,12,14) |
InChIキー |
WCPCDCUVVOEEHU-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)OC(=O)NC(CC#C)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


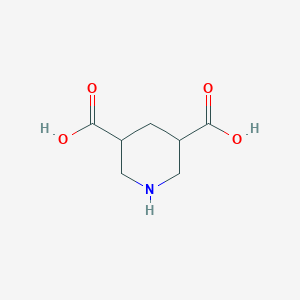
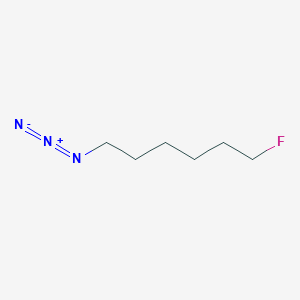
![1,5-Bis(hydroxymethyl)-3-oxabicyclo[3.1.1]heptan-6-one](/img/structure/B13457411.png)
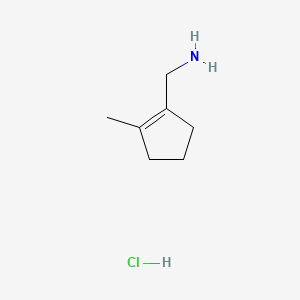
![2-{2-Phenylimidazo[1,2-a]pyrimidin-3-yl}ethan-1-amine dihydrochloride](/img/structure/B13457417.png)
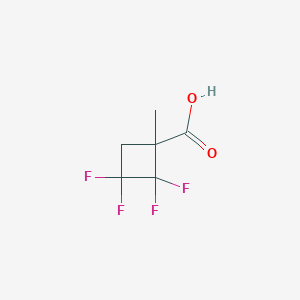
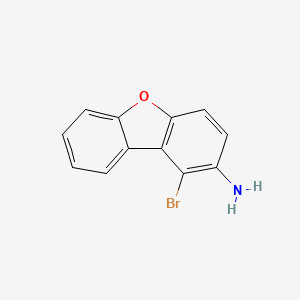
![1-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]ethan-1-one](/img/structure/B13457446.png)
![4-[(Tert-butoxy)carbonyl]-7-chloro-2,3,4,5-tetrahydro-1,4-benzoxazepine-9-carboxylic acid](/img/structure/B13457450.png)
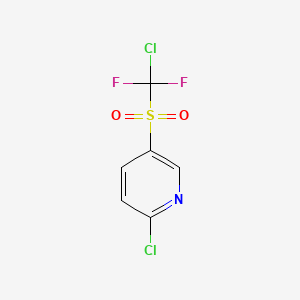
![2-Bromo-1-{4-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}ethan-1-one](/img/structure/B13457474.png)
![Methyl 2-[3-(4-bromophenyl)azetidin-3-yl]acetate hydrochloride](/img/structure/B13457480.png)
